molecular formula C44H70O17 B591290 14-Hydroxy sprengerinin C

14-Hydroxy sprengerinin C

Cat. No.: B591290
M. Wt: 871.0 g/mol
InChI Key: AONBXCCYURJCAY-LSXBRKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

14-Hydroxy sprengerinin C is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus . Its primary targets are believed to be specific enzymes and receptors involved in inflammatory and immune responses. These targets play crucial roles in modulating cellular activities and signaling pathways.

Mode of Action

The compound interacts with its targets by binding to specific sites on enzymes and receptors, leading to inhibition or activation of these proteins. This interaction can result in the modulation of inflammatory responses, potentially reducing inflammation and promoting immune regulation .

Biochemical Pathways

This compound affects several biochemical pathways, including the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By modulating this pathway, the compound can influence the expression of various cytokines and inflammatory mediators, leading to downstream effects such as reduced inflammation and enhanced immune function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular and cellular levels, this compound’s action results in the modulation of inflammatory responses, reduction of oxidative stress, and enhancement of immune function. These effects contribute to its potential therapeutic benefits in treating inflammatory and immune-related conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound may be more stable and effective in neutral to slightly acidic environments. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .

Chemical Reactions Analysis

Types of Reactions

14-Hydroxy sprengerinin C undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different steroidal derivatives.

    Substitution: The glycosidic bonds can be hydrolyzed and substituted with other sugar moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions are used to hydrolyze the glycosidic bonds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced steroidal derivatives.

    Substitution: Formation of new glycosidic derivatives.

Scientific Research Applications

14-Hydroxy sprengerinin C has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Hydroxy sprengerinin C is unique due to its specific hydroxylation pattern and glycosidic linkages. This structural uniqueness contributes to its distinct bioactive properties and potential therapeutic applications .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONBXCCYURJCAY-LSXBRKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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